molecular formula C9H14BNO3 B567358 (6-(tert-Butoxy)pyridin-2-yl)boronic acid CAS No. 1310384-88-3

(6-(tert-Butoxy)pyridin-2-yl)boronic acid

Cat. No.: B567358
CAS No.: 1310384-88-3
M. Wt: 195.025
InChI Key: HJLLSKFZQODXFO-UHFFFAOYSA-N
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Description

(6-(tert-Butoxy)pyridin-2-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a tert-butoxy group at the 6-position and a boronic acid group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butoxy)pyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(tert-butoxy)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (6-(tert-Butoxy)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic esters or borates.

    Substitution: Pyridine derivatives with different substituents at the 6-position.

Scientific Research Applications

Chemistry: (6-(tert-Butoxy)pyridin-2-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology and Medicine: This compound is explored for its potential in drug discovery and development, especially in the design of molecules that can interact with biological targets.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(tert-Butoxy)pyridin-2-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The tert-butoxy group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • (6-Methoxypyridin-2-yl)boronic acid
  • (6-Ethoxypyridin-2-yl)boronic acid
  • (6-Isopropoxypyridin-2-yl)boronic acid

Comparison: (6-(tert-Butoxy)pyridin-2-yl)boronic acid is unique due to the presence of the bulky tert-butoxy group, which can provide steric hindrance and influence the reactivity and selectivity in chemical reactions. Compared to its analogs with smaller alkoxy groups, it may exhibit different physical and chemical properties, making it suitable for specific applications where such characteristics are desired.

Properties

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-4-5-7(11-8)10(12)13/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLLSKFZQODXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671263
Record name (6-tert-Butoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-88-3
Record name Boronic acid, B-[6-(1,1-dimethylethoxy)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-tert-Butoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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